molecular formula C20H15ClN2O2 B5458746 (4E)-4-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

(4E)-4-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

Cat. No.: B5458746
M. Wt: 350.8 g/mol
InChI Key: WGWAQVZTFVRUFH-QGOAFFKASA-N
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Description

(4E)-4-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a chlorinated phenyl ring, and a propynoxy group

Properties

IUPAC Name

(4E)-4-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2/c1-3-11-25-19-10-9-16(21)12-15(19)13-18-14(2)22-23(20(18)24)17-7-5-4-6-8-17/h1,4-10,12-13H,11H2,2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWAQVZTFVRUFH-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=C(C=CC(=C2)Cl)OCC#C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=C(C=CC(=C2)Cl)OCC#C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolone core: This can be achieved by the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form 5-methyl-2-phenylpyrazol-3-one.

    Introduction of the chlorinated phenyl ring: The chlorinated phenyl ring can be introduced via a Friedel-Crafts acylation reaction using 5-chloro-2-prop-2-ynoxybenzoyl chloride.

    Formation of the final product: The final step involves the condensation of the intermediate with the chlorinated phenyl ring to form this compound under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its potential bioactivity. It may also serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (4E)-4-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(5-chloro-2-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
  • (4E)-4-[(5-chloro-2-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
  • (4E)-4-[(5-chloro-2-propoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

Uniqueness

The uniqueness of (4E)-4-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one lies in its propynoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature may enhance its bioactivity and make it a valuable compound for various applications in research and industry.

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